molecular formula C26H24N4O2 B3007775 (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone CAS No. 1021119-24-3

(4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone

Cat. No.: B3007775
CAS No.: 1021119-24-3
M. Wt: 424.504
InChI Key: FBBREMIXVSELHE-UHFFFAOYSA-N
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Description

This compound is a piperazine-based small molecule featuring a 2-methyl-6-phenoxy-substituted pyrimidine ring and a naphthalen-2-yl methanone group. Its molecular formula is C₂₆H₂₅N₄O₂, with a calculated molecular weight of 425.5 g/mol. Key physicochemical properties inferred from structural analogs include:

  • logP/logD: ~5.8 (indicating moderate lipophilicity)
  • Hydrogen bond acceptors: 5
  • Polar surface area: ~44.28 Ų (suggesting moderate membrane permeability) .

Properties

IUPAC Name

[4-(2-methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl]-naphthalen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O2/c1-19-27-24(18-25(28-19)32-23-9-3-2-4-10-23)29-13-15-30(16-14-29)26(31)22-12-11-20-7-5-6-8-21(20)17-22/h2-12,17-18H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBREMIXVSELHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC2=CC=CC=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(2-Methyl-6-phenoxypyrimidin-4-yl)piperazin-1-yl)(naphthalen-2-yl)methanone is a synthetic organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article explores its biological activity, synthesis, and possible therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N4O2C_{26}H_{24}N_{4}O_{2}, with a molecular weight of 424.5 g/mol. The structure includes a piperazine ring linked to a pyrimidine derivative and a naphthalene moiety, which enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₄O₂
Molecular Weight424.5 g/mol
CAS Number1021119-24-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Pyrimidine Derivatives : Synthesized through condensation reactions involving aldehydes and amines.
  • Formation of Naphthalene Derivatives : Achieved via Friedel-Crafts acylation or alkylation.
  • Coupling Reaction : The piperazine linker is introduced through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as a potential therapeutic agent. Its mechanism of action involves interaction with specific molecular targets, including enzymes and receptors.

The compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity and affecting various cellular processes. This property makes it a candidate for drug development in areas such as anti-inflammatory and anti-cancer therapies.

Case Studies and Research Findings

  • Antimicrobial Activity : A study screened various derivatives for in vitro antimicrobial activity, with several compounds showing moderate to good efficacy against bacterial strains . The structure of this compound suggests potential similar activity.
  • Anti-Cancer Potential : Research into related compounds has demonstrated that derivatives with similar structures can act as RET kinase inhibitors, showing promise in inhibiting cancer cell proliferation . This suggests that this compound may exhibit comparable effects.
  • Biochemical Probes : Investigations into its use as a biochemical probe have highlighted its ability to interact with specific proteins or enzymes, making it valuable for studying cellular signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialModerate to good activity
Anti-CancerPotential RET kinase inhibition
Biochemical ProbingInteraction with cellular proteins

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Pyrimidine-Piperazine Derivatives

Compound V006-3876 (naphthalen-1-yl analog):

  • Molecular formula : C₃₁H₂₆N₄O₂
  • Molecular weight : 486.57 g/mol
  • Key differences: Substitution pattern: V006-3876 has a 4-phenoxyphenyl group on the pyrimidine ring and a naphthalen-1-yl methanone, whereas the target compound features a 2-methyl-6-phenoxy pyrimidine and naphthalen-2-yl group. Lipophilicity: V006-3876 has a higher logP (6.5881 vs. ~5.8), likely due to its extended aromatic substituents. Solubility: Both compounds exhibit poor aqueous solubility (logSw ≈ -6.0 to -6.78), but the target compound’s smaller size may marginally improve bioavailability .

Functional Implications :

  • The naphthalen-2-yl group in the target compound may enhance steric interactions with hydrophobic binding pockets compared to the 1-yl isomer.
  • The 2-methyl group on the pyrimidine could stabilize metabolic resistance compared to bulkier substituents in V006-3876.
Functional Analogs: Heterocyclic Scaffolds

Triazine-based inhibitor () :

  • Structure: 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine.
  • Key differences: Core heterocycle: Triazine instead of pyrimidine, altering electronic properties and hydrogen-bonding capacity. Substituents: A 2-fluorophenyl group on piperazine and an imino-triazine moiety may confer distinct target selectivity compared to the pyrimidine-based target compound .
Physicochemical and Pharmacokinetic Comparison
Property/Compound Target Compound V006-3876 Triazine Inhibitor
Molecular formula C₂₆H₂₅N₄O₂ C₃₁H₂₆N₄O₂ Not reported
Molecular weight (g/mol) 425.5 486.57 Not reported
logP ~5.8 6.5881 N/A
Hydrogen bond acceptors 5 5 ≥8 (inferred)
Polar surface area (Ų) ~44.28 44.282 Not reported
Key structural motif 2-Me-6-PhO-Pyrimidine 4-PhO-Ph-Pyrimidine Fluorophenyl-triazine

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